(2-Aminoethyl)carbamic acid

Description

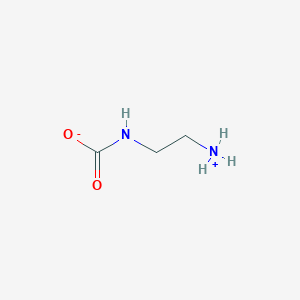

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2-5-3(6)7/h5H,1-2,4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRHPCKWSXWKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059374 | |

| Record name | (2-Aminoethyl)carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [MSDSonline] | |

| Record name | (2-Aminoethyl)carbamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-58-0 | |

| Record name | N-(2-Aminoethyl)carbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminoethyl)carbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Aminoethyl)carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)carbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5823XF90GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-AMINOETHYL)CARBAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(2-Aminoethyl)carbamic acid CAS number and properties

CAS Number: 109-58-0

This technical guide provides a comprehensive overview of (2-Aminoethyl)carbamic acid, a molecule of significant interest in chemical synthesis and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties

This compound, also known as ethylenediamine (B42938) carbamate (B1207046), is a carbamic acid derivative with the chemical formula C₃H₈N₂O₂.[1][2][3][4] It serves as a versatile building block in organic synthesis and as a cross-linking agent in various industrial applications.[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 109-58-0 | [1][2][3][4] |

| Molecular Formula | C₃H₈N₂O₂ | [1][2][3][4] |

| Molecular Weight | 104.11 g/mol | [1][3][4] |

| IUPAC Name | 2-aminoethylcarbamic acid | [4] |

| Synonyms | Ethylenediamine carbamate | [4][6] |

| Physical Description | Light yellow solid | [5] |

| Topological Polar Surface Area | 75.4 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Computational Data

Computational descriptors provide further insight into the molecule's structure and potential interactions.

| Descriptor | Value | Source |

| InChI | InChI=1S/C3H8N2O2/c4-1-2-5-3(6)7/h5H,1-2,4H2,(H,6,7) | [2][4] |

| InChIKey | RLRHPCKWSXWKBG-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C(CNC(=O)O)N | [2][4] |

| XLogP3-AA | -3.6 | [4] |

| Monoisotopic Mass | 104.058577502 Da | [2][4] |

Synthesis and Experimental Protocols

The direct synthesis of this compound can be achieved through the reaction of ethylenediamine with carbon dioxide.[5] However, a more common and versatile intermediate in organic synthesis is its tert-butyl ester derivative, tert-butyl (2-aminoethyl)carbamate, also known as N-Boc-ethylenediamine.[7] This protected form allows for selective reactions at the free amino group.

Synthesis of tert-Butyl (2-aminoethyl)carbamate

A widely used method for the synthesis of tert-butyl (2-aminoethyl)carbamate involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][7] An excess of ethylenediamine is often employed to favor the formation of the mono-protected product.[2]

Experimental Protocol: Synthesis via Di-tert-butyl dicarbonate

-

Materials: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide, ether, and an argon atmosphere.[2][4]

-

Procedure:

-

A mixture of ethylenediamine, dioxane, water, and magnesium oxide is stirred at room temperature under an argon atmosphere.[4]

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise over a period of 20 minutes.[4]

-

The reaction mixture is stirred at room temperature for 16 hours.[4]

-

The mixture is then filtered and concentrated under reduced pressure.[4]

-

The resulting residue is refluxed with ether multiple times, decanted, dried, and filtered.[4]

-

After concentrating the ethereal solution, the crude product is purified by high vacuum distillation to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[4]

-

An alternative and efficient method for the mono-carbamate protection of diamines utilizes alkyl phenyl carbonates as the electrophiles.[1] This method is advantageous as it avoids the need for a large excess of the diamine and simplifies purification, often eliminating the need for column chromatography, distillation, or recrystallization.[1]

Experimental Protocol: Synthesis via tert-Butyl Phenyl Carbonate

-

Materials: 1,2-Ethanediamine, tert-butyl phenyl carbonate, absolute ethanol (B145695), aqueous HCl (2M), aqueous NaOH (2M), and CH₂Cl₂.[1]

-

Procedure:

-

tert-Butyl phenyl carbonate is added to a solution of 1,2-ethanediamine in absolute ethanol in a round-bottomed flask equipped with a stirring bar and a reflux condenser.[1]

-

The reaction mixture is heated to reflux overnight (approximately 18 hours).[1]

-

After cooling to room temperature, the solution is concentrated using a rotary evaporator.[1]

-

Water is added, and the pH is adjusted to approximately 3 with aqueous HCl.[1]

-

The aqueous solution is extracted with CH₂Cl₂.[1]

-

The pH of the aqueous phase is then adjusted to 12 with aqueous NaOH and extracted again with CH₂Cl₂.[1]

-

The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to yield the product as a yellow oil.[1]

-

Caption: Synthesis workflow for tert-Butyl (2-aminoethyl)carbamate.

Applications in Research and Industry

This compound and its derivatives have several important applications:

-

Cross-linking Agent: It is utilized as a cross-linking agent in the processing of rubber.[5][7]

-

Synthesis of Chelating Agents: The tert-butyl ester derivative is a precursor in the synthesis of specialized chelating agents, such as N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), which is used for capturing heavy metal ions.[7]

-

PROTAC Linker: this compound is classified as a PROTAC (Proteolysis Targeting Chimera) linker belonging to the PEG class and can be used to synthesize molecules like QS-57.[3]

-

Carbon Capture: The amine groups in this compound and its precursors can react with carbon dioxide, making it a candidate for CO₂ absorption systems.[7]

-

Pharmaceutical Synthesis: The Boc-protected derivative, tert-butyl (2-aminoethyl)carbamate, is a key building block in organic synthesis, particularly in the development of complex pharmaceutical agents.[2] Its differential reactivity allows for selective modifications in multi-step syntheses.[2]

Biological Activity and Signaling Pathways

While carbamates as a class of compounds are known to have biological effects, often through the carbamylation of acetylcholinesterase, specific details on the biological activity and involvement in signaling pathways for this compound are not extensively documented in the reviewed literature.[8] Some studies on carbamate compounds have explored their potential to induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[8] However, direct evidence linking this compound to this or other specific signaling pathways is not currently available.

Safety Information

This compound is associated with the following GHS hazard statements:

-

H315: Causes skin irritation.[5]

-

H317: May cause an allergic skin reaction.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P271: Use only outdoors or in a well-ventilated area.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[9]

It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- | 36369-40-1 | Benchchem [benchchem.com]

- 7. This compound | 109-58-0 | Benchchem [benchchem.com]

- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

(2-Aminoethyl)carbamic acid synthesis from ethylenediamine

An In-depth Technical Guide on the Synthesis of (2-Aminoethyl)carbamic Acid from Ethylenediamine (B42938)

Abstract

This compound and its derivatives are fundamental building blocks in medicinal chemistry and materials science, serving as versatile spacers and pharmacophores. A primary derivative, tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine), is a crucial intermediate for introducing a protected ethylenediamine moiety.[1][2] The synthesis of these compounds from ethylenediamine presents a classic chemical challenge: the selective monofunctionalization of a symmetric difunctional starting material.[3][4] This technical guide provides a comprehensive overview of the core synthetic strategies, detailing various experimental protocols for the selective mono-protection of ethylenediamine and the subsequent deprotection to yield the target compounds. Quantitative data from key methodologies are summarized for comparative analysis, and reaction pathways are illustrated to provide a clear, actionable resource for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and controllable method for synthesizing this compound from ethylenediamine involves a two-step protection-deprotection sequence.

-

Selective Mono-Protection : One of the two primary amine groups of ethylenediamine is selectively protected, most commonly with the tert-butyloxycarbonyl (Boc) group. This step is critical for preventing di-substitution and allowing for subsequent, specific chemical modifications at the remaining free amine.[3] The product of this reaction is tert-butyl (2-aminoethyl)carbamate.

-

Deprotection : The Boc group is removed under acidic conditions to yield this compound as an amine salt. The free carbamic acid is unstable and readily decarboxylates, so it is typically generated and used in situ or isolated as a more stable salt.[5][6]

This strategy is visualized in the synthetic pathway below.

Selective Mono-Boc Protection of Ethylenediamine

Achieving high selectivity for the mono-protected product is paramount. Over-reaction leads to the formation of di-Boc-ethylenediamine, while unreacted starting material can complicate purification. Several methods have been developed to optimize the yield of the desired mono-protected compound.

Key Methodologies and Comparative Data

The choice of methodology often depends on the scale of the reaction, the value of the starting materials, and the desired purity. The following table summarizes and compares prominent methods.

| Method | Key Reagents | Solvent(s) | Typical Yield | Key Advantages | Reference(s) |

| Excess Diamine | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Dioxane, Water, Ether | High (reagent-based) | Simple procedure, high yield with respect to the limiting reagent.[4][7] | [4][7] |

| Alkyl Phenyl Carbonate | tert-Butyl phenyl carbonate | Ethanol | ~65% | Avoids using a large excess of diamine, simple and efficient.[4] | [4] |

| HCl Salt Formation | (Boc)₂O, HCl | Methanol (B129727), Water | 65-87% | Differentiates the two amines in situ, cost-effective, and scalable.[8][9] | [8][9] |

| Direct Reaction | Ethylenediamine, Carbon Dioxide (CO₂) | Various | Variable | Direct synthesis of the carbamic acid without a protection group.[1][10] | [1][10] |

Experimental Protocols

Protocol 2.1: Mono-protection using Di-tert-butyl dicarbonate in Dioxane/Water

This method, adapted from patent literature, utilizes a biphasic system and a mild base.

-

Reaction Setup : In a suitable reaction vessel, stir a mixture of ethylenediamine (600 ml), dioxane (3 L), water (1.5 L), and magnesium oxide (90 g) at room temperature under an argon atmosphere.[7]

-

Reagent Addition : Add a solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 L) dropwise to the stirring mixture over 20 minutes.[7]

-

Reaction : Continue stirring the reaction mixture at room temperature for 16 hours.[7]

-

Workup : Filter the mixture through a pad of Dicalit and concentrate the filtrate under reduced pressure.[7]

-

Purification : The resulting sludge-like residue is heated to reflux five times with 500 ml of diethyl ether each time. The ether is decanted off after each reflux. The combined ethereal solutions are concentrated, and the remaining yellow oil is distilled under high vacuum (b.p. 84°-86°C at 46.5 Pa) to yield pure t-butyl (2-aminoethyl)carbamate as a colorless oil.[7]

Protocol 2.2: Mono-protection using the HCl Salt Method

This facile route differentiates the two amine groups by mono-protonation before adding the protecting group.[8][9]

-

HCl/Methanol Preparation : Cool 150 mL of methanol to 0°C and add HCl gas (17 g) with stirring for 15 minutes.[9]

-

Mono-protonation : Stir the mixture for 15 minutes at room temperature, then add it carefully to ethylenediamine (28 g, 0.466 mol) at 0°C.[9]

-

Equilibration : Stir the mixture for 15 minutes at room temperature, then add 50 mL of water and stir for an additional 30 minutes to allow for equilibrium between the free diamine, the mono-salt, and the di-salt.[8][9]

-

Boc Addition : Add a solution of (Boc)₂O (101 g, 0.466 mol) in 200 mL of methanol at room temperature over 10 minutes. Stir the resulting solution for 1 hour.[9]

-

Workup and Purification : Evaporate the methanol and add diethyl ether to remove any unreacted diamine. Add NaOH solution to free the amine from its HCl salt. The final product is then extracted using an organic solvent, yielding the mono-Boc-protected diamine in high purity without the need for column chromatography.[8][9]

Deprotection to Yield this compound

The Boc group is known for its stability in basic and nucleophilic conditions but is easily cleaved under acidic conditions.[5] This cleavage is the final step to obtain the target carbamic acid, which is typically isolated as a more stable hydrochloride or trifluoroacetate (B77799) salt.

Mechanism of Acidic Boc Deprotection

The deprotection proceeds via a well-established mechanism:

-

Protonation : The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[5][11]

-

Cleavage : This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6]

-

Decarboxylation : The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas.[6][11]

-

Amine Salt Formation : The resulting free amine is protonated by the excess acid in the medium, forming the final amine salt.[5]

Deprotection Protocols & Conditions

The choice of acid and solvent depends on the sensitivity of the substrate and the desired salt form of the product.

| Reagent | Typical Conditions | Reaction Time | Advantages & Considerations | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), RT | 0.5 - 4 h | Highly effective, volatile for easy removal. Corrosive.[5][12] | [5][12] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, RT | 1 - 12 h | Cost-effective, yields hydrochloride salt directly.[5] | [5] |

Protocol 3.1: Deprotection using HCl in Dioxane

This is a standard and cost-effective method for Boc removal.

-

Reaction Setup : Suspend the tert-butyl (2-aminoethyl)carbamate (1.0 equivalent) in a 4M solution of HCl in dioxane.[5]

-

Reaction : Stir the mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by an appropriate method (e.g., TLC or LC-MS).

-

Isolation : Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[5] The product can be further purified by recrystallization if necessary.

Caution : Both protection and deprotection reactions produce gas (CO₂ and/or isobutylene). Reactions should not be performed in closed systems.[11][12]

Conclusion

The synthesis of this compound from ethylenediamine is most effectively and controllably achieved through a protection-deprotection strategy. The selective mono-Boc protection of ethylenediamine can be accomplished via several high-yield methods, with the in situ HCl salt formation technique offering an excellent balance of efficiency, scalability, and cost-effectiveness.[8][9] Subsequent deprotection is reliably performed under standard acidic conditions using either TFA or HCl. By selecting the appropriate protocols outlined in this guide, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and chemical development.

References

- 1. This compound | 109-58-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. bioorg.org [bioorg.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

(2-Aminoethyl)carbamic acid chemical structure and IUPAC name

An In-depth Technical Guide to (2-Aminoethyl)carbamic Acid

Core Compound Overview

This compound, a molecule of significant interest in synthetic and medicinal chemistry, serves as a versatile building block and intermediate. Its structure incorporates both a primary amine and a carbamic acid functional group, bestowing it with unique chemical properties that are leveraged in a variety of applications, from materials science to advanced drug development. This guide provides a comprehensive overview of its chemical identity, synthesis, and key applications for researchers and professionals in the chemical and biomedical sciences.

IUPAC Name: 2-aminoethylcarbamic acid[1]

Synonyms: Ethylenediamine (B42938) carbamate[1]

Chemical Structure:

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These data are crucial for its application in experimental design, providing insights into its solubility, reactivity, and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O₂ | [1] |

| Molecular Weight | 104.11 g/mol | [1] |

| CAS Number | 109-58-0 | [1][2] |

| Canonical SMILES | C(CNC(=O)O)N | [2][3] |

| InChIKey | RLRHPCKWSXWKBG-UHFFFAOYSA-N | [3] |

| Predicted pKa | 4.67 ± 0.41 | [2] |

| Predicted XLogP3-AA | -3.6 | [3] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Physical Description | Light yellow solid | [1] |

Synthesis and Experimental Protocols

The primary manufacturing method for this compound involves the direct reaction of ethylenediamine with carbon dioxide[1][2]. However, in laboratory and pharmaceutical contexts, derivatives of this compound, particularly N-protected forms like its tert-butyl ester (N-Boc-ethylenediamine), are more commonly synthesized and used as intermediates. The Boc-protected version allows for selective reactions on the free primary amine.

Experimental Protocol: Selective Synthesis of tert-Butyl (2-Aminoethyl)carbamate

This protocol details a simple and efficient method for the mono-N-Boc protection of ethylenediamine using an alkyl phenyl carbonate, which avoids the need for column chromatography.[4]

Objective: To synthesize tert-Butyl (2-Aminoethyl)carbamate, a key intermediate where one amine group is protected.

Materials:

-

1,2-Ethanediamine (20.0 g, 0.33 mol)[4]

-

tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)[4]

-

Absolute Ethanol (B145695) (EtOH) (200 mL)[4]

-

Deionized Water (300 mL)[4]

-

Aqueous HCl (2M)[4]

-

Dichloromethane (B109758) (CH₂Cl₂)[4]

Procedure:

-

A solution of 1,2-ethanediamine in absolute ethanol is prepared in a 500-mL round-bottomed flask equipped with a stirring bar and reflux condenser.[4]

-

tert-Butyl phenyl carbonate is added to the solution.[4]

-

The reaction mixture is heated to a gentle reflux (max oil bath temperature of 80°C) and stirred overnight (approximately 18 hours), resulting in a yellow solution.[4]

-

The mixture is then cooled to room temperature, and the solvent is partially removed using a rotary evaporator to a volume of about 150 mL.[4]

-

Water (300 mL) is added, and the pH of the solution is carefully adjusted to approximately 3 by the addition of 2M aqueous HCl.[4]

-

The aqueous solution is extracted three times with dichloromethane (3 x 400 mL) to remove undesired byproducts.[4]

Caption: Workflow for the synthesis of tert-Butyl (2-Aminoethyl)carbamate.

Applications in Research and Drug Development

This compound and its derivatives are instrumental in several fields due to their bifunctional nature.

Role in Drug Discovery: PROTAC Linkers

One of the most cutting-edge applications is in the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound derivatives serve as foundational components for the "linker" region of the PROTAC, which connects the target-binding ligand to the E3 ligase-binding ligand.[5] The chemical properties and length of the linker are critical for the efficacy of the PROTAC.

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

Other Significant Applications

-

Chelating Agents: The tert-butyl ester derivative is a precursor in the synthesis of N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), a specialized chelating agent used to capture heavy metal ions.[5]

-

Carbon Capture: The amine groups present in the molecule can react with carbon dioxide, making it a candidate for use in CO₂ absorption and carbon capture technologies.[5]

-

Materials Science: It is used as a cross-linking agent in the processing and vulcanization of rubber and other elastomers.[1][5]

-

Synthetic Chemistry: In organic synthesis, the carbamate (B1207046) group serves as an excellent protecting group for amines.[5][6][7] It is stable under many reaction conditions but can be readily removed when needed, making it a cornerstone of multi-step synthesis, particularly in peptide chemistry.[6][7]

References

- 1. This compound | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - this compound (C3H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 109-58-0 | Benchchem [benchchem.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

(2-Aminoethyl)carbamic Acid: A Core Component in Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminoethyl)carbamic acid is a foundational molecule in the rapidly advancing field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties and its critical application as a linker component in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the degradation of the bromodomain-containing protein 4 (BRD4), a key target in oncology research.

Core Molecular Data

This compound is an organic compound featuring both an amine and a carbamic acid functional group. Its fundamental properties are essential for its role as a versatile building block in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C3H8N2O2 | [1][2][3] |

| Molecular Weight | 104.11 g/mol | [1][3] |

| CAS Number | 109-58-0 | [1][2][3] |

Application in PROTAC Technology

PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] These molecules consist of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The linker is a critical determinant of PROTAC efficacy, influencing the formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.

This compound and its derivatives, particularly those with short polyethylene (B3416737) glycol (PEG) or aliphatic chains, are frequently used as linkers in PROTAC design.[5] These linkers offer a degree of flexibility and hydrophilicity that can be advantageous for the molecule's pharmacokinetic properties.

Focus on BRD4 Degradation

BRD4 is an epigenetic reader protein that plays a crucial role in the transcription of key oncogenes, such as c-MYC.[1][5] The targeted degradation of BRD4 using PROTACs has emerged as a promising therapeutic strategy for various cancers, including basal-like breast cancer and acute myeloid leukemia.[1][5] Several BRD4-targeting PROTACs have been developed that utilize short aliphatic or PEG-based linkers to connect a BRD4-binding moiety (like JQ1) to an E3 ligase ligand (often for Cereblon or VHL).[1][4]

Quantitative Data on BRD4-Targeting PROTACs

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The table below summarizes representative data for various BRD4-targeting PROTACs with different linkers.

| PROTAC | Linker Type | Target Cell Line | DC50 (nM) | Dmax (%) | Source(s) |

| ARV-825 | Not specified | T-ALL cells | Potent | Significant | [2] |

| QCA570 | Not specified | Bladder cancer cells | ~1 | >90 | [3] |

| B24 | Ethylenedioxy chain | MV4-11 (AML) | 0.75 | >90 | [5] |

| L134 (22a) | Not specified | Cancer cells | 7.36 | >98 | [6] |

| SIM1 | Trivalent | HEK293 | 0.7 - 9.5 | Not specified | [7] |

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a BRD4-targeting PROTAC utilizing a thalidomide-based E3 ligase ligand and a linker derived from amino alcohol precursors, which share a similar conceptual basis with linkers derived from this compound. This protocol is based on a versatile multicomponent platform for the synthesis of protein degraders.

1. Synthesis of Isocyanide Linker Precursors:

-

An amino alcohol (e.g., 2-(2-aminoethoxy)ethanol, 7.50 mmol) and ethyl formate (B1220265) (5.00 mL) are heated under reflux for 6 hours.

-

The volatile components are removed in vacuo.

-

The resulting formamide (B127407) (7.50 mmol) is dissolved in dry dichloromethane (B109758) (CH2Cl2, 14.0 mL) under a nitrogen atmosphere.

-

Triethylamine (TEA, 45.0 mmol, 6 equivalents) is added, and the mixture is cooled to 0 °C.

-

Tosyl chloride (TsCl, 22.5 mmol, 3 equivalents) is added, and the reaction is stirred at room temperature for 5 hours.

-

The reaction is quenched with a saturated aqueous sodium carbonate (Na2CO3) solution and stirred at 0 °C for 30 minutes to yield the isocyanide precursor.[8]

2. Synthesis of Thalidomide-Bearing Isocyanide Linkers:

-

To a solution of 4-hydroxythalidomide (2.20 mmol) in dry dimethylformamide (DMF, 6.00 mL), sodium bicarbonate (NaHCO3, 3.30 mmol) is added under a nitrogen atmosphere, and the mixture is heated to 65 °C.

-

After 15 minutes, a solution of the isocyanide precursor (2.64 mmol) in dry DMF (500 µL) is added dropwise.

-

The resulting mixture is stirred at 65 °C overnight.

-

The reaction mixture is then diluted with CH2Cl2 and washed three times with water.

-

The organic layer is dried over sodium sulfate, and the solvent is removed in vacuo to yield the final thalidomide-bearing isocyanide linker.[8]

3. Western Blot Analysis for BRD4 Degradation:

-

Cancer cell lines (e.g., HCC1806, HCC1937) are treated with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 9 hours).[1][3]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an appropriate detection system, and band intensities are quantified to determine the extent of BRD4 degradation.[1][3]

Signaling Pathway and Experimental Workflow

The degradation of BRD4 by a PROTAC molecule has a direct impact on downstream signaling pathways that are critical for cancer cell proliferation and survival. A key consequence of BRD4 degradation is the downregulation of the oncogene c-MYC.

PROTAC Mechanism of Action and Experimental Workflow. This diagram illustrates the synthesis and evaluation workflow for a BRD4-targeting PROTAC and the subsequent signaling pathway leading to reduced cancer cell proliferation.

References

- 1. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

(2-Aminoethyl)carbamic acid derivatives in organic synthesis

An In-depth Technical Guide on (2-Aminoethyl)carbamic Acid Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound derivatives, particularly the mono-N-protected forms of ethylenediamine (B42938), are fundamental building blocks in modern organic synthesis. Their bifunctional nature, possessing two primary amine groups, allows for selective protection and subsequent differential functionalization, making them invaluable intermediates. The most prominent derivative, tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine), is widely utilized due to the stability of the tert-butoxycarbonyl (Boc) protecting group under various conditions and its facile removal under acidic conditions.[1][2]

This guide provides a comprehensive overview of the synthesis and application of this compound derivatives, with a focus on their role in the development of pharmaceuticals, advanced polymers, and complex organic molecules. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.

Core Applications

These derivatives are crucial in a multitude of fields:

-

Pharmaceutical Development: They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including drugs for neurological and cardiovascular diseases.[1]

-

Organic Synthesis: They function as versatile building blocks, enabling the efficient creation of complex nitrogen-containing molecules and peptide derivatives.[1]

-

Bioconjugation: These compounds are used to link biomolecules with drugs or imaging agents, which is critical for developing targeted therapies.[1]

-

Polymer Chemistry: They are employed to create functionalized polymers used in specialized coatings, adhesives, and biomaterials for applications like drug delivery.[1][3]

-

Catalysis: They are used in the production of ligands for various metal catalysts.[1]

Synthesis of this compound Derivatives

The primary challenge in utilizing ethylenediamine is achieving selective mono-functionalization, as reactions often yield a mixture of mono- and di-substituted products.[2] Several methodologies have been developed to synthesize mono-protected derivatives, particularly N-Boc-ethylenediamine, with high selectivity and yield.

Synthetic Strategies Overview

A variety of methods exist for the synthesis of N-substituted ethylenediamine derivatives. The choice of method often depends on the desired scale, cost of starting materials, and required purity.

General Workflow for Mono-Boc Protection of Ethylenediamine

Caption: General workflow for selective mono-Boc protection.

Quantitative Data on Synthetic Methods

The following table summarizes various reported methods for the synthesis of N-substituted ethylenediamine derivatives, providing a comparison of their efficiencies.

| Method/Reagents | Substrate Amine | Overall Yield | Notes |

| N-(2-bromoethyl)phthalimide, followed by hydrazinolysis | Various amines | ~55% | Unsatisfactory yield.[4] |

| 2-chloroethylamine hydrochloride | Various amines | ~60% | Starting material is expensive.[4] |

| 2-ethyl-2-oxazoline, followed by hydrolysis | Various amines | ~52% | Lower yield, expensive starting material.[4] |

| 2-oxazolidone | Various amines | ~78% | Good yield, but 2-oxazolidone is expensive.[4] |

| Michael addition, hydrazinolysis, Curtius rearrangement | Various amines | 30-76% | Inexpensive starting materials, convenient and economical.[4] |

| tert-Butyl phenyl carbonate in absolute EtOH | Ethylenediamine | 59-65% | Efficient method, avoids large excess of diamine.[5] |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in glycerol | Ethylenediamine | High | Green chemistry approach, reaction at room temperature.[6] |

| tert-Butyl (p-nitrophenyl) carbonate in ethyl acetate | Ethylenediamine | 82.3% | High yield and purity, suitable for industrial production.[7] |

Experimental Protocols

Protocol 1: Mono-Boc Protection using tert-Butyl Phenyl Carbonate

This procedure is adapted from Organic Syntheses and provides a reliable method for producing N-Boc-ethylenediamine without requiring a large excess of the diamine starting material.[5]

Materials:

-

1,2-Ethanediamine (20.0 g, 0.33 mol)

-

tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)

-

Absolute Ethanol (200 mL)

-

Diethyl ether

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a 500-mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2-ethanediamine in absolute ethanol.

-

Add tert-butyl phenyl carbonate to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Allow the mixture to cool to room temperature and then concentrate it under reduced pressure.

-

Dissolve the resulting residue in 200 mL of diethyl ether.

-

Wash the organic phase sequentially with 1 M NaOH (3 x 100 mL) and saturated brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a colorless or light yellow oil.

-

The product, tert-butyl (2-aminoethyl)carbamate, should be stored under an inert atmosphere as it can react with atmospheric CO₂.[5]

Protocol 2: Synthesis of a Boc-Protected Polyamide

This protocol details the synthesis of a functional polyamide using N,N'-bis-boc-ethylenediamine, a derivative where both amines are protected. This polymer can be deprotected to yield a polycationic material suitable for biomedical applications like drug delivery.[3]

Materials:

-

N,N'-bis-boc-ethylenediamine (1.0 eq)

-

Isophthaloyl chloride (1.0 eq)

-

Triethylamine (B128534) (TEA) (2.2 eq)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Ar or N₂), dissolve N,N'-bis-boc-ethylenediamine and triethylamine in anhydrous DMAc.

-

Cool the stirred solution to 0°C in an ice bath.

-

Dissolve isophthaloyl chloride in anhydrous DMAc and add it dropwise to the cooled amine solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Precipitate the resulting polymer by pouring the reaction mixture into a vigorously stirred excess of methanol.

-

Filter the white precipitate, wash it thoroughly with methanol to remove unreacted monomers and salts.

-

Dry the polymer under vacuum at 40°C to a constant weight.

Workflow for Boc-Polyamide Synthesis

Caption: Synthesis of functional polyamides via polycondensation.[3]

Applications in Drug Development

This compound derivatives are instrumental in medicinal chemistry. The carbamate (B1207046) functionality itself is a key structural motif in many approved drugs, often used as a stable and permeable surrogate for a peptide bond.[8][9] The ethylenediamine scaffold provides a versatile platform for creating inhibitors for various enzymes.

Case Study: Farnesyltransferase Inhibitors

A potent class of human farnesyltransferase (hFTase) inhibitors, developed as anticancer agents, is based on a 4-fold substituted ethylenediamine scaffold.[10] Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is implicated in many human cancers. Inhibiting this enzyme prevents Ras from localizing to the cell membrane, thereby disrupting downstream oncogenic signaling.

Logical Pathway for Ethylenediamine-Based Drug Discovery

Caption: Drug discovery workflow for farnesyltransferase inhibitors.[10]

The development process involves the strategic derivatization of the ethylenediamine core to access and occupy four sub-pockets within the enzyme's active site.[10] This "piggy-backing" design approach, leveraging knowledge from inhibitors of the parasite version of the enzyme, led to compounds with potent in vitro and whole-cell activity.[10] This case highlights how the simple ethylenediamine structure can be elaborated into highly specific and potent therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (2-Aminoethyl)carbamic Acid in CO2 Capture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of (2-Aminoethyl)carbamic acid, a key intermediate in the capture of carbon dioxide using ethylenediamine (B42938) (EDA). The document details the underlying chemistry, experimental methodologies for evaluation, and quantitative performance data, serving as a valuable resource for professionals in research and development.

Introduction

The capture of carbon dioxide (CO2) is a critical technology in mitigating greenhouse gas emissions. Aqueous solutions of amines are widely employed for this purpose, with ethylenediamine (EDA) being a promising solvent due to its high reactivity and theoretical CO2 absorption capacity. The primary mechanism of CO2 capture with EDA involves the formation of carbamic acid intermediates. This guide focuses on the formation and role of this compound in this process.

Chemical Background and Reaction Mechanisms

The reaction between carbon dioxide and ethylenediamine in an aqueous solution is a multi-step process. The initial and crucial step is the formation of a zwitterionic intermediate, which is then deprotonated to form this compound. As a diamine, EDA can further react with CO2 to form a dicarbamate. Under certain conditions, particularly at elevated temperatures, intramolecular cyclization can occur, leading to the formation of ethylene (B1197577) urea, a degradation product.[1]

The primary reactions can be summarized as follows:

-

Formation of Zwitterion:

-

H₂N-CH₂-CH₂-NH₂ + CO₂ ⇌ ⁺H₂N-CH₂-CH₂-NH-COO⁻

-

-

Deprotonation to form this compound:

-

⁺H₂N-CH₂-CH₂-NH-COO⁻ + H₂N-CH₂-CH₂-NH₂ ⇌ H₂N-CH₂-CH₂-NH-COO⁻ + H₂N-CH₂-CH₂-NH₃⁺

-

-

Formation of Dicarbamate:

-

H₂N-CH₂-CH₂-NH-COO⁻ + CO₂ ⇌ ⁻OOC-NH-CH₂-CH₂-NH-COO⁻

-

-

Formation of Cyclic Urea (Ethylene Urea) - Side Reaction:

-

H₂N-CH₂-CH₂-NH-COO⁻ → (CH₂)₂NHC(O)NH + H₂O

-

The overall reaction mechanism is complex and can be influenced by factors such as temperature, CO2 loading, and the concentration of EDA in the aqueous solution.[2]

Quantitative Performance Data

The performance of aqueous ethylenediamine solutions for CO2 capture is evaluated based on several key parameters, including CO2 absorption capacity, absorption rate, and heat of desorption. The following tables summarize quantitative data from various studies.

Table 1: CO2 Absorption Capacity of Aqueous Ethylenediamine (EDA) Solutions

| EDA Concentration (wt%) | Temperature (°C) | Pressure (kPa) | CO2 Loading (mol CO2 / mol EDA) | Reference |

| 5 | 30 | 3500 | ~0.8 | [3] |

| 10 | 30 | 3500 | ~1.0 | [3] |

| 20 | 30 | 3500 | ~1.2 | [3] |

| 30 (7 M MEA equiv.) | 40 | 0.5 - 5 | 0.72 (mol CO2 / kg solution) | [1] |

Table 2: Reaction Rate Constants for CO2 Absorption in Aqueous EDA

| EDA Concentration (mol/m³) | Temperature (K) | Second-Order Rate Constant (m³/mol·s) | Reference |

| 26.2 - 67.6 | 298 | Faster than MEA | |

| Not specified | 303 | 15770 |

Table 3: Thermodynamic Data for CO2 Capture with Aqueous EDA

| Parameter | Value | Conditions | Reference |

| Apparent Heat of Desorption | 84 kJ/mol CO2 | 12 M EDA | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound formation and CO2 capture performance of aqueous EDA solutions.

Synthesis and Preparation of this compound Solution

This compound is typically formed in situ by bubbling CO2 through an aqueous solution of ethylenediamine.

Materials:

-

Ethylenediamine (reagent grade)

-

Deionized water

-

Carbon dioxide (high purity)

-

Gas bubbling apparatus (e.g., fritted glass bubbler)

-

Stir plate and magnetic stir bar

-

Reaction vessel (e.g., three-neck flask)

Procedure:

-

Prepare an aqueous solution of ethylenediamine of the desired concentration (e.g., 5, 10, or 20 wt%) by slowly adding a known mass of EDA to a known mass of deionized water in the reaction vessel, while stirring.

-

Place the reaction vessel on the stir plate and begin stirring.

-

Bubble CO2 gas through the solution at a controlled flow rate.

-

The reaction is exothermic, so monitor the temperature of the solution.

-

Continue bubbling CO2 until the desired CO2 loading is achieved. The formation of this compound and other carbamate (B1207046) species will occur during this process.

CO2 Absorption and Desorption Cycle

A typical experimental setup for evaluating the cyclic CO2 absorption and desorption performance involves a temperature-controlled reactor.

Procedure:

-

Absorption: a. Prepare the aqueous EDA solution as described in section 4.1. b. Load the solution into a temperature-controlled reactor equipped with a gas inlet and outlet, a stirrer, and a condenser on the outlet to prevent solvent loss. c. Set the reactor temperature to the desired absorption temperature (e.g., 40°C). d. Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) into the solution at a constant flow rate. e. Continuously monitor the CO2 concentration in the outlet gas stream using a CO2 analyzer. f. Periodically take liquid samples to determine the CO2 loading. g. Continue the absorption until the CO2 concentration in the outlet gas equals the inlet concentration (saturation).

-

Desorption: a. Stop the CO2 gas flow. b. Increase the reactor temperature to the desired desorption temperature (e.g., 120°C). c. Purge the solution with an inert gas (e.g., N2) to help strip the released CO2. d. Monitor the amount of CO2 released. e. Take liquid samples to determine the final CO2 loading of the regenerated solvent.

Analytical Methods

This method determines the total amount of CO2 absorbed in the amine solution.

Materials:

-

CO2-loaded amine solution

-

Hydrochloric acid (HCl) standard solution (e.g., 1 M)

-

Sodium hydroxide (B78521) (NaOH) standard solution (e.g., 1 M)

-

Methyl orange indicator

-

Barium chloride (BaCl₂) solution (e.g., 1 M)

-

Burette, pipettes, and flasks

Procedure:

-

Pipette a known volume of the CO2-loaded amine solution into a flask.

-

Add an excess of BaCl₂ solution to precipitate the carbonate and bicarbonate as barium carbonate.

-

Titrate the unreacted amine with the standard HCl solution using methyl orange as an indicator.

-

The amount of CO2 can be calculated from the difference between the initial amine concentration and the unreacted amine concentration.

NMR is a powerful tool for identifying and quantifying the different species in the CO2-loaded solution, including this compound, dicarbamate, and protonated EDA.

Procedure:

-

Acquire ¹³C and ¹H NMR spectra of the CO2-loaded aqueous EDA solution.

-

A deuterated solvent (e.g., D₂O) can be used as a lock.

-

Identify the characteristic chemical shifts for the different carbon and proton environments in the expected species.

-

Quantitative analysis can be performed by integrating the peak areas corresponding to the different species.

FTIR spectroscopy can be used to monitor the formation of carbamates and other species during CO2 absorption.

Procedure:

-

Obtain the FTIR spectrum of the CO2-loaded amine solution using an appropriate sampling technique (e.g., Attenuated Total Reflectance - ATR).

-

Identify the characteristic absorption bands for the functional groups present in the reactants and products. For example, the formation of the carbamate group (N-COO⁻) will result in new absorption bands.

-

The change in the intensity of these bands can be used to qualitatively and sometimes quantitatively track the progress of the reaction.

Conclusion

This compound is a pivotal intermediate in the capture of CO2 using aqueous ethylenediamine solutions. Its formation is a key step in the overall absorption process. Understanding the reaction mechanisms, having access to reliable quantitative performance data, and utilizing standardized experimental protocols are essential for the development and optimization of EDA-based CO2 capture technologies. This guide provides a foundational resource for researchers and professionals working in this field.

References

(2-Aminoethyl)carbamic Acid: A Comprehensive Technical Guide for Research Intermediates

(2-Aminoethyl)carbamic acid , and its derivatives, represent a cornerstone class of bifunctional molecules pivotal to advancements in medicinal chemistry, drug development, and materials science. Possessing both a primary amine and a carbamic acid moiety (or a protected form thereof), these compounds offer a versatile platform for chemical synthesis and modification. This technical guide provides an in-depth overview of this compound, focusing on its properties, synthesis, and critical applications as a research intermediate for scientists and professionals in drug development.

Core Properties of this compound

This compound is a relatively simple yet highly functionalized molecule. Its utility as a research intermediate is largely dictated by its physicochemical properties, which are summarized below.

| Property | Value | Source(s) |

| CAS Number | 109-58-0 | [1][2][3][4] |

| Molecular Formula | C₃H₈N₂O₂ | [1][2][3][4] |

| Molecular Weight | 104.11 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethylenediamine (B42938) carbamate | [3] |

| Physical Description | Light yellow solid | [3] |

| Topological Polar Surface Area | 75.4 Ų | [2][3] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its protected derivatives is well-established, providing researchers with reliable methods to access these critical building blocks.

1. Direct Synthesis from Ethylenediamine and Carbon Dioxide

The parent compound can be synthesized through the reaction of ethylenediamine with carbon dioxide.[1][2][3] This reaction leverages the nucleophilic nature of the amine groups to attack the carbon atom of CO₂. The choice of solvent and reaction conditions, such as pressure, significantly influences the formation of the carbamic acid.[1]

Caption: Synthesis of this compound.

2. Synthesis of N-Boc Protected this compound

For many applications, particularly in multi-step synthesis, a protected form of this compound is required. The tert-butoxycarbonyl (Boc) group is a common amine protecting group. The mono-Boc protected version, tert-butyl (2-aminoethyl)carbamate, is a key intermediate that allows for selective functionalization of the free primary amine.[1]

A highly efficient method involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl phenyl carbonate.[1][5] Using a large excess of the diamine can achieve high yields with respect to the di-tert-butyl dicarbonate.[5] However, procedures using stoichiometric amounts of reagents in suitable solvents like absolute ethanol (B145695) are also effective and more economical when the diamine is valuable.[1][5]

Caption: Synthesis of N-Boc-(2-aminoethyl)carbamate.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

This protocol is adapted from a procedure described in Organic Syntheses.[5]

-

Materials:

-

1,2-Ethanediamine (20.0 g, 0.33 mol)

-

tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)

-

Absolute Ethanol (200 mL)

-

500-mL round-bottomed flask

-

Stirring bar

-

Reflux condenser

-

-

Procedure:

-

Add 1,2-ethanediamine and absolute ethanol to the round-bottomed flask equipped with a stirring bar and reflux condenser.

-

Add tert-butyl phenyl carbonate to the solution.

-

Heat the reaction mixture to a gentle reflux (oil bath temperature maximum of 80 °C) and stir overnight (approximately 18 hours). The solution will turn yellow.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be purified by distillation or chromatography to yield the pure product.

-

Protocol 2: General Synthesis using Di-tert-butyl Dicarbonate

This is a widely used method for Boc protection.[6]

-

Materials:

-

Ethylenediamine (e.g., 600 ml)

-

Dioxane (e.g., 3 L for reaction, 1.5 L for Boc₂O solution)

-

Water (e.g., 1.5 L)

-

Magnesium oxide (e.g., 90 g)

-

Di-tert-butyl dicarbonate (Boc₂O) (e.g., 327 g)

-

-

Procedure:

-

Prepare a mixture of ethylenediamine, dioxane, water, and magnesium oxide in a suitable reaction vessel. Stir at room temperature under an inert atmosphere (e.g., argon).

-

Prepare a solution of di-tert-butyl dicarbonate in dioxane.

-

Add the Boc₂O solution dropwise to the ethylenediamine mixture over approximately 20 minutes.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Filter the mixture (e.g., over Dicalit) and concentrate the filtrate under reduced pressure.

-

The residue, a sludge-like material, is then subjected to extraction and purification. This may involve refluxing with a solvent like ether followed by decanting.[6]

-

After concentrating the combined extracts, the resulting oil is purified by high vacuum distillation to obtain colorless tert-butyl (2-aminoethyl)carbamate.[6]

-

Applications in Research and Development

The bifunctional nature of this compound derivatives makes them invaluable tools in several areas of research.

-

Amine Protection in Multi-Step Synthesis: The most common application is the use of its N-Boc derivative as a building block. By protecting one of the two amine groups in ethylenediamine, chemists can perform selective reactions on the remaining free amine without affecting the protected one.[1] This strategy is crucial in the synthesis of complex polyamines and other nitrogen-containing compounds.[1]

-

Linkers in Bioconjugation and Drug Development: this compound serves as a fundamental structure for creating linkers used in advanced biochemical research.[1] For instance, it has been identified as a component of PROTAC (Proteolysis Targeting Chimera) linkers.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Caption: Role as a PROTAC Linker.

-

Synthesis of Chelating Agents: The N-Boc derivative is a precursor in the synthesis of specialized chelating agents.[1] For example, it is used to synthesize N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), a chelating fiber designed for capturing heavy metal ions.[1]

-

Materials Science: In materials science, this compound and its derivatives are used as cross-linking agents, particularly in the processing of rubber and the synthesis of polyurethanes.[1][3]

-

Carbon Capture Technologies: The amine groups in this compound and its precursors can react with carbon dioxide, making them potential candidates for CO₂ absorption systems.[1][7]

Workflow for Synthesis and Application

The general workflow for utilizing this compound derivatives in a research setting involves synthesis, purification, characterization, and subsequent reaction.

Caption: General experimental workflow.

Conclusion

This compound is a versatile and indispensable research intermediate. Its simple, bifunctional structure, combined with straightforward and scalable synthetic routes to its protected derivatives, provides a robust platform for a wide array of applications. From fundamental organic synthesis to the cutting edge of drug discovery in areas like PROTACs, this molecule continues to be a critical tool for researchers and scientists. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory, empowering further innovation and discovery.

References

- 1. This compound | 109-58-0 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 109-58-0 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- | 36369-40-1 | Benchchem [benchchem.com]

A Technical Guide to the Synthesis and Application of tert-Butyl (2-aminoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl (2-aminoethyl)carbamate, a critical building block in modern organic and medicinal chemistry. The document details its synthesis, physicochemical properties, and diverse applications, with a focus on its role in pharmaceutical development. Comprehensive experimental protocols for its preparation are provided, alongside a comparative analysis of different synthetic routes. The strategic importance of its bifunctional nature, featuring a carbamate-protected primary amine, is highlighted through its application in multi-step syntheses. This guide aims to be a comprehensive resource for researchers utilizing this versatile compound.

Introduction

Tert-butyl (2-aminoethyl)carbamate, also known as N-Boc-ethylenediamine, is a valuable bifunctional molecule widely employed in organic synthesis.[1] Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis and medicinal chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions.[2] This differential protection allows for selective functionalization at the free primary amine, making it a key intermediate in the synthesis of complex molecules, including pharmaceutical agents and functionalized polymers.[3][4]

The carbamate (B1207046) group is a key structural motif in many approved drugs, and its use in medicinal chemistry is on the rise.[5][6] Carbamates can act as peptide bond surrogates, improve cell membrane permeability, and modulate interactions with biological targets.[5][6] The unique structure of tert-butyl (2-aminoethyl)carbamate provides a versatile platform for introducing a protected primary amine into a target molecule, which can be deprotected at a later synthetic stage to allow for further modification.

Synthesis of tert-Butyl (2-aminoethyl)carbamate

The selective mono-N-Boc protection of ethylenediamine (B42938) is the primary challenge in the synthesis of tert-butyl (2-aminoethyl)carbamate.[7] Several methods have been developed to achieve this, with the most common approaches involving the reaction of ethylenediamine with a Boc-donating reagent.

Synthetic Methods

Two principal methods for the synthesis of tert-butyl (2-aminoethyl)carbamate are prevalent in the literature:

-

Method A: Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : This is a widely used method that involves the direct reaction of ethylenediamine with di-tert-butyl dicarbonate.[2] To favor the formation of the mono-protected product, a large excess of ethylenediamine is often employed.[7]

-

Method B: Reaction with tert-Butyl Phenyl Carbonate : This method provides a simple and efficient route to mono-carbamate protected diamines and avoids the need for a large excess of the diamine starting material.[7]

A less common approach involves the reaction of ethylenediamine with tert-butyl (p-nitrophenyl) carbonate.[8][9]

Experimental Protocols

Detailed experimental procedures for the two primary synthetic methods are provided below.

Method A: From Di-tert-butyl dicarbonate [10][11]

-

Materials : Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide, ether, argon.[10][11]

-

Procedure :

-

A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.[10][11]

-

A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise over 20 minutes.[10][11]

-

The reaction mixture is stirred at room temperature for 16 hours.[10][11]

-

The mixture is then filtered through a pad of diatomaceous earth (e.g., Dicalit or Celite) and concentrated under reduced pressure.[10][11]

-

The resulting residue is heated to reflux five times with 500 ml of ether each time, and the ether is decanted.[10][11]

-

The combined ethereal solutions are concentrated to yield a yellow oil, which is then distilled under high vacuum.[10][11]

-

Method B: From tert-Butyl Phenyl Carbonate [7]

-

Materials : 1,2-Ethanediamine, tert-butyl phenyl carbonate, absolute ethanol (B145695), 2M HCl, 2M NaOH, dichloromethane (B109758) (CH₂Cl₂), anhydrous sodium sulfate (B86663) (Na₂SO₄).[7]

-

Procedure :

-

To a solution of 1,2-ethanediamine (20.0 g, 0.33 mol) in 200 mL of absolute ethanol in a round-bottomed flask equipped with a reflux condenser, add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).[7]

-

The reaction mixture is heated to reflux overnight (approximately 18 hours) with the oil bath temperature maintained at a maximum of 80°C.[7]

-

After cooling to room temperature, the solution is concentrated to approximately 150 mL using a rotary evaporator.[7]

-

Water (300 mL) is added, and the pH is adjusted to approximately 3 by the careful addition of 2M aqueous HCl.[7]

-

The aqueous solution is extracted with CH₂Cl₂ (3 x 400 mL) to remove unreacted starting material and byproducts.[7]

-

The aqueous phase is then adjusted to pH 12 by the addition of 2M aqueous NaOH and extracted with CH₂Cl₂ (5 x 500 mL).[7]

-

The combined organic extracts from the basic extraction are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the product as a yellow oil.[7]

-

Synthesis Pathway Diagram

Caption: Synthetic routes to tert-butyl (2-aminoethyl)carbamate.

Physicochemical and Spectroscopic Data

Accurate characterization of tert-butyl (2-aminoethyl)carbamate is crucial for its use in subsequent synthetic steps. The following tables summarize its key physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 57260-73-8 | |

| Molecular Formula | C₇H₁₆N₂O₂ | |

| Molecular Weight | 160.21 g/mol | [4] |

| Appearance | Colorless oil | [10][12] |

| Boiling Point | 84-86 °C at 46.5 Pa | [10] |

| 72-80 °C at 0.1 mmHg | ||

| Density | 1.012 g/mL at 20 °C | |

| Refractive Index | n20/D 1.458 |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 4.99 (bs, 1H), 3.20 (t, J = 4Hz, 2H), 2.82 (t, J = 4Hz, 2H), 2.05 (s, 2H), 1.43 (s, 9H) | [8] |

| ¹³C NMR (CDCl₃) | δ 156.02, 79.07, 41.63, 40.37, 28.40 | [8] |

| Mass Spec (FAB) | m/z 161 (MH⁺) | [7] |

| IR (film) | 3350, 2977, 1693, 1524, 1391, 1366, 1252, 1172 cm⁻¹ | [7] |

Applications of tert-Butyl (2-aminoethyl)carbamate

The utility of tert-butyl (2-aminoethyl)carbamate stems from the orthogonal reactivity of its two amine functionalities. The Boc-protected amine is stable to a variety of reaction conditions, allowing for selective reactions at the free primary amine.

Pharmaceutical Synthesis

A primary application of this compound is as an intermediate in the synthesis of pharmaceuticals.[3] The free amine can be functionalized, and the Boc group can be removed later in the synthetic sequence to reveal a primary amine for further elaboration.

A notable example is its use in the synthesis of Suvorexant, a dual orexin (B13118510) receptor antagonist for the treatment of insomnia.[13] In this synthesis, the free amine of tert-butyl (2-aminoethyl)carbamate undergoes reductive amination with benzaldehyde (B42025) to form tert-butyl (2-(benzylamino)ethyl)carbamate, a key intermediate.[4][13]

Polymer Chemistry

Tert-butyl (2-aminoethyl)carbamate can serve as a monomer or an initiator in polymer synthesis.[4] For instance, it can act as a difunctional initiator for the ring-opening polymerization of N-carboxyanhydrides, leading to well-defined block copolymers.[4] Subsequent deprotection of the Boc groups yields a polymer with pendant primary amine groups, which can be used for drug delivery or further functionalization.

Bioconjugation

The ethylenediamine backbone of this molecule makes it a useful linker in bioconjugation chemistry.[14] After functionalization of the free amine, the Boc-protected amine can be deprotected to allow for conjugation to biomolecules such as proteins or peptides.[15] This approach enables the creation of complex bioconjugates with diverse functionalities.

Experimental Workflow: Reductive Amination

The following diagram illustrates a typical experimental workflow for the reductive amination of tert-butyl (2-aminoethyl)carbamate, a common reaction in its application.

Caption: Workflow for the reductive amination of tert-butyl (2-aminoethyl)carbamate.

Conclusion

Tert-butyl (2-aminoethyl)carbamate is a cornerstone intermediate in modern synthetic chemistry. Its straightforward synthesis and the orthogonal reactivity of its amine groups provide a reliable and versatile tool for the construction of complex molecular architectures. The detailed protocols and applications outlined in this guide underscore its significance for researchers and scientists in drug development and materials science. A thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the design and creation of novel therapeutic agents and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 13. benchchem.com [benchchem.com]

- 14. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

(2-Aminoethyl)carbamic Acid as a Cross-Linking Agent in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminoethyl)carbamic acid, also known as ethylenediamine (B42938) carbamate (B1207046), is a bifunctional molecule that serves as a valuable cross-linking agent in materials science. Its utility is most prominently noted in the vulcanization of elastomers, particularly specialty rubbers like fluoroelastomers (FKM) and polyacrylate elastomers (ACM). This guide provides an in-depth overview of its synthesis, cross-linking mechanisms, and the resulting impact on material properties, supported by available quantitative data and detailed experimental protocols. A closely related and commercially significant compound, hexamethylenediamine (B150038) carbamate, is widely used under the trade name DIAK™ No. 1 and will also be discussed as a key reference.

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct reaction of ethylenediamine with carbon dioxide.[1] This reaction is typically carried out under pressure. While specific industrial protocols are often proprietary, the following procedure is based on established chemical principles and published reaction conditions.[2]

Experimental Protocol: Synthesis from Ethylenediamine and Carbon Dioxide

Materials:

-

Ethylenediamine (EDA)

-

Carbon Dioxide (CO₂) gas

-

Ethanol (or other suitable solvent)

-

Pressurized reaction vessel

Procedure:

-

In a pressurized reaction vessel, dissolve ethylenediamine in a suitable solvent such as ethanol.

-

Pressurize the reactor with carbon dioxide gas. A pressure of 5.0 MPa has been cited as effective for favoring carbamic acid formation.[2]

-

The reaction is exothermic; therefore, temperature control is crucial. While the initial reaction can proceed at room temperature, some processes may involve heating to control the reaction rate and subsequent conversions. A study on the conversion of ethylenediamine carbamate to 2-imidazolidinone utilized a temperature of 413 K (140 °C).[2]

-

The reaction time will vary depending on the specific conditions but is typically continued until the desired conversion is achieved, which can be monitored by techniques such as ¹H NMR.

-

Upon completion, the resulting this compound can be isolated. Depending on the solvent and reaction conditions, it may precipitate out of the solution.

Below is a DOT script for a diagram illustrating the synthesis of this compound.

Mechanism of Cross-Linking